1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one is an organic compound notable for its complex structure, which comprises a chloro group, a difluoromethoxy group, and a methoxy-substituted phenyl ring. The molecular formula for this compound is , and it has a molecular weight of approximately 264.65 g/mol. Its unique arrangement of functional groups contributes to its distinct chemical properties and potential biological activities .
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one typically involves several steps. A common synthetic route includes:
The reaction conditions are critical for achieving high yields and purity of the final product. The use of specific catalysts and controlled temperatures can enhance the efficiency of the synthesis. Advanced purification techniques, such as distillation or crystallization, are often employed to isolate the desired compound with minimal impurities .
The molecular structure of 1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one features multiple functional groups that influence its chemical behavior:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.65 g/mol |
| IUPAC Name | 1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one |
| InChI | InChI=1S/C11H11ClF2O3/c1-6(15)10(12)7-4-3-5-8(16-2)9(7)11(13)14/h3-5,10-11H,1-2H3 |
| InChI Key | LXUPNVPXMRYITO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)OC)C(F)F)Cl |
1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one undergoes various chemical reactions:
The mechanism of action for 1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one involves interactions with specific molecular targets within biological systems. The chloro and difluoromethoxy groups play crucial roles in its reactivity and binding affinity to enzymes or receptors. These interactions may lead to inhibition or activation of certain biological pathways, although detailed studies are required to elucidate the exact mechanisms involved .
The physical properties of 1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one include:
The chemical properties include:
1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one has several scientific research applications:
This compound's diverse applications highlight its significance in various fields ranging from synthetic organic chemistry to medicinal research.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: